1-Bromo-3-methylborolane
Description
Properties
CAS No. |
22086-42-6 |
|---|---|
Molecular Formula |
C5H10BBr |
Molecular Weight |
160.85 g/mol |
IUPAC Name |
1-bromo-3-methylborolane |
InChI |
InChI=1S/C5H10BBr/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3 |
InChI Key |
KNZVMEWTDQPMMA-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCC(C1)C)Br |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 1 Bromo 3 Methylborolane
Reactivity Governed by the Boron Center
The reactivity of 1-Bromo-3-methylborolane is fundamentally influenced by the electron-deficient nature of its tricoordinate boron atom. This inherent Lewis acidity dictates its interactions with nucleophiles and its participation in various chemical transformations.
Lewis Acidity and Formation of Organoborate ("Ate") Complexes
The boron atom in this compound possesses a vacant p-orbital, rendering it a potent Lewis acid. This electron deficiency drives the formation of tetracoordinate organoborate complexes, colloquially known as "ate" complexes, upon interaction with Lewis bases (nucleophiles). wikipedia.org The formation of these complexes is a critical step in many reactions involving organoboranes, as it alters the reactivity and electronic properties of the boron center. The general process involves the donation of a lone pair of electrons from a nucleophile to the empty p-orbital of the boron atom.
The stability and reactivity of the resulting "ate" complex are influenced by several factors, including the nature of the nucleophile and the substituents on the boron atom. In the case of this compound, the presence of the electron-withdrawing bromine atom enhances the Lewis acidity of the boron center, promoting the formation of these complexes.
| Nucleophile (Nu⁻) | Resulting Organoborate Complex |
| Hydride (H⁻) | [1-Bromo-1-hydrido-3-methylborolanate]⁻ |
| Alkoxide (RO⁻) | [1-Bromo-1-alkoxy-3-methylborolanate]⁻ |
| Alkyllithium (R'Li) | [1-Bromo-1-alkyl-3-methylborolanate]⁻Li⁺ |
| Grignard Reagent (R'MgX) | [1-Bromo-1-alkyl-3-methylborolanate]⁻MgX⁺ |
Ligand Exchange Dynamics Involving the Bromine Atom
The bromine atom in this compound is a labile ligand that can be readily displaced by other nucleophiles. This ligand exchange is a fundamental process that allows for the synthesis of a variety of substituted borolane derivatives. The reaction proceeds through the formation of an intermediate "ate" complex, followed by the expulsion of the bromide ion.
The facility of this exchange depends on the nucleophilicity of the incoming ligand and the strength of the boron-bromine bond. Stronger nucleophiles will more readily displace the bromide. This reactivity allows for the introduction of a wide range of functional groups at the boron center, significantly expanding the synthetic utility of the parent bromo-borolane.
Hydroboration of Carbon-Carbon Multiple Bonds by Borolane Hydrides.researchgate.net
While this compound itself does not directly participate in hydroboration, its hydride derivatives are key reagents in this important reaction. wikipedia.org Hydroboration is the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. masterorganicchemistry.comyale.edu This reaction is a cornerstone of organic synthesis, providing a method for the anti-Markovnikov hydration of alkenes and alkynes with syn-stereochemistry. masterorganicchemistry.comlibretexts.org
The general mechanism involves the concerted addition of the B-H bond to the π-system of the alkene or alkyne. libretexts.org The boron atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon. masterorganicchemistry.com The resulting organoborane can then be oxidized to an alcohol or subjected to other transformations. wikipedia.orgmasterorganicchemistry.com The use of chiral borolane hydrides can lead to enantioselective hydroboration, a powerful tool in asymmetric synthesis.
| Alkene/Alkyne | Hydroborating Agent | Product after Oxidation | Regioselectivity | Stereochemistry |
| Propene | 3-Methylborolane Hydride | 1-Propanol | Anti-Markovnikov | Syn-addition |
| 1-Hexene | 3-Methylborolane Hydride | 1-Hexanol | Anti-Markovnikov | Syn-addition |
| Styrene | 3-Methylborolane Hydride | 2-Phenylethanol | Anti-Markovnikov | Syn-addition |
| Phenylacetylene | 3-Methylborolane Hydride | (E)-2-Phenylethen-1-ol (after tautomerization to phenylacetaldehyde) | Cis-addition | Syn-addition |
Transformations Involving Carbon-Boron Bonds
The carbon-boron bond in organoboranes like this compound is a versatile functional group that can undergo a variety of useful transformations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control over stereochemistry and regiochemistry.
1,2-Migration Phenomena in Organoboranes and Borolanes.researchgate.netfudan.edu.cn
A key feature of organoborate chemistry is the propensity for 1,2-migrations, where a substituent on the boron atom migrates to an adjacent carbon atom. researchgate.netnih.gov This process is often initiated by the formation of an "ate" complex, which activates the system for rearrangement. wikipedia.org These migrations are stereospecific, proceeding with retention of configuration at the migrating group and inversion of configuration at the carbon atom receiving the migrating group. nih.gov
In the context of borolanes, these 1,2-migrations can be used to construct complex carbon skeletons. The reaction is typically promoted by an electrophile or involves a leaving group on the α-carbon. nih.gov This powerful transformation has been extensively utilized in the synthesis of natural products and other complex organic molecules.
Protonolysis and Oxidation Reactions Leading to Organic Products.researchgate.net
The carbon-boron bond can be readily cleaved through protonolysis or oxidation to yield a variety of organic products. researchgate.net
Protonolysis involves the treatment of the organoborane with a protic acid, such as a carboxylic acid, which results in the replacement of the boron group with a hydrogen atom. wikipedia.org This reaction provides a method for the net reduction of an alkene or alkyne after hydroboration. wikipedia.org The reaction is believed to proceed via a cyclic transition state.
Oxidation of the carbon-boron bond is a widely used method for the synthesis of alcohols, aldehydes, and ketones. researchgate.net The most common oxidizing agent is alkaline hydrogen peroxide, which converts the organoborane into an alcohol with retention of stereochemistry. masterorganicchemistry.com The mechanism involves the formation of a borate (B1201080) ester intermediate, which is then hydrolyzed to the alcohol. libretexts.org Other oxidizing agents, such as chromic acid, can be used to oxidize the carbon-boron bond to a carbonyl group. wikipedia.org
| Transformation | Reagent | Product |
| Protonolysis | Acetic Acid | 3-Methylbutane |
| Oxidation | Hydrogen Peroxide, NaOH | 3-Methyl-1-butanol |
| Oxidation | Chromic Acid | 3-Methylbutanal |
Carbometalation and Related Addition Reactions
Carbometalation, the addition of an organometallic reagent across a carbon-boron bond, represents a potential pathway for the functionalization of borolanes. While specific studies on the carbometalation of this compound are not extensively documented, the general reactivity of organoboranes suggests that such reactions are plausible. The Lewis acidic boron atom can coordinate to the organometallic species, facilitating the transfer of an organic group.
Related addition reactions, such as hydroboration, involve the addition of a B-H bond across a double or triple bond. masterorganicchemistry.com Although this compound itself does not possess a B-H bond for direct hydroboration, its derivatives, which can be synthesized from it, are key reagents in such transformations. The hydroboration reaction typically proceeds in a concerted, syn-addition manner, where the boron atom adds to the less substituted carbon of the alkene. masterorganicchemistry.com
Reactivity of the Bromo Substituent
The bromine atom attached to the boron in this compound is a key functional handle, enabling a variety of transformations.
Nucleophilic Substitution Reactions at the Boron-Attached Bromine
The boron-bromine bond in this compound is susceptible to nucleophilic attack. A wide range of nucleophiles can displace the bromide ion, leading to the formation of new boron-element bonds. This reactivity is a cornerstone of organoboron chemistry, allowing for the synthesis of diverse derivatives.
Common nucleophiles include:
Alkoxides (RO⁻): Reaction with alkoxides yields the corresponding boronic esters (B-OR).
Amines (R₂NH): Amines react to form aminoboranes (B-NR₂).
Organolithium (RLi) or Grignard (RMgX) reagents: These strong carbon-based nucleophiles can form a new carbon-boron bond, leading to triorganoboranes.
The general mechanism for these substitutions involves the attack of the nucleophile on the electrophilic boron center, followed by the departure of the bromide leaving group. libretexts.org The reaction rate can be influenced by the steric hindrance around the boron atom and the strength of the incoming nucleophile.
Role in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)
This compound can serve as a precursor to organoboron reagents used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.org While the B-Br bond itself does not directly participate in the catalytic cycle, it provides a convenient entry point for the synthesis of the required boronic acids or boronic esters.
The typical pathway involves the conversion of the this compound into a more stable and reactive boronic acid or ester derivative. This is often achieved through nucleophilic substitution with an alkoxide, such as pinacol (B44631), to form the corresponding pinacol boronate ester. This derivative can then be used in the Suzuki-Miyaura coupling.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: libretexts.orgyoutube.com
Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (R¹-X).
Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center.
Reductive Elimination: The two organic groups (R¹ and R²) couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.
The efficiency of the Suzuki-Miyaura reaction is influenced by factors such as the choice of catalyst, base, and solvent. youtube.com
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Spectroscopic and Kinetic Investigations of Borolane Reactivity
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful tool for characterizing organoboron compounds, as the chemical shift is highly sensitive to the coordination environment of the boron atom. ¹H and ¹³C NMR provide information about the organic framework. In-situ NMR monitoring can be used to follow the progress of a reaction and identify intermediates. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups and monitor changes in bonding during a reaction.
Kinetic Studies: The rates of reaction can be measured to determine the reaction order with respect to each reactant. nih.gov This information is vital for proposing a reaction mechanism. For instance, a reaction that is first-order in both the borolane and the nucleophile would suggest a bimolecular substitution mechanism (Sₙ2-type). libretexts.org
Table 1: General Spectroscopic and Kinetic Investigation Methods for Organoboron Reactivity
| Technique | Information Gained |
|---|---|
| ¹¹B NMR Spectroscopy | Boron coordination environment, identification of intermediates. |
| ¹H and ¹³C NMR Spectroscopy | Structure of organic framework, monitoring reaction progress. |
| Infrared (IR) Spectroscopy | Identification of functional groups, changes in bonding. |
Postulated Reaction Pathways and Intermediates
Based on the established chemistry of organoboranes, several reaction pathways and intermediates can be postulated for the reactions of this compound.
Nucleophilic Substitution: For nucleophilic substitution at the boron center, a common intermediate is a tetracoordinate boronate complex. The nucleophile attacks the boron atom, forming a transient species with four substituents. The subsequent departure of the bromide ion restores the trivalent state of the boron.
Suzuki-Miyaura Coupling: In the context of the Suzuki-Miyaura reaction (after conversion to a boronic ester), the key intermediates are palladium complexes. The catalytic cycle involves Pd(0) and Pd(II) species, with the organoboron compound participating in the transmetalation step. libretexts.org
Table 2: Postulated Intermediates in Reactions of this compound Derivatives
| Reaction Type | Postulated Intermediate |
|---|---|
| Nucleophilic Substitution | Tetracoordinate boronate complex |
Influence of Steric Hindrance and Electronic Effects on Reaction Rates
Without access to relevant studies, any attempt to detail the reactivity of this compound would be purely speculative and would not meet the required standards of a professional and authoritative scientific article. Further research and experimental investigation into this specific compound are necessary to elucidate its chemical behavior.
Stereochemical Control and Stereoselective Transformations
Inherent Chirality in 1-Bromo-3-methylborolane and Borolane Derivatives
The introduction of substituents onto the borolane ring is the foundation of its chirality. Unlike the parent borolane, which is achiral, substituted derivatives like this compound possess stereogenic centers that give rise to stereoisomers.
The primary source of chirality in this compound is the presence of a methyl group at the C3 position of the five-membered borolane ring. This substitution creates a stereogenic center, as the C3 carbon atom is bonded to four different groups: a hydrogen atom, the methyl group, and two different pathways around the ring leading to the boron atom. The boron atom itself can also be a stereocenter if it is substituted with three different groups, a scenario less common but possible in certain derivatives.
The presence of the chiral center at C3 immediately leads to the existence of enantiomers: (R)-3-methylborolane and (S)-3-methylborolane. When the bromine atom is introduced at the boron center (position 1), further stereochemical complexity arises.
The substituents on the ring can be arranged in a cis or trans relationship to each other. In the case of this compound, this refers to the relative orientation of the bromine atom and the methyl group. This leads to the formation of diastereomers. For each diastereomer (cis and trans), there exists a pair of enantiomers. Therefore, this compound can exist as a mixture of four possible stereoisomers. The number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of chiral centers. With two stereocenters (at C3 and potentially at B1, depending on the substitution and its stability), up to four stereoisomers are possible.
Table 1: Possible Stereoisomers of this compound
| Stereoisomer | Relationship | Description |
| (1R, 3R)-1-bromo-3-methylborolane | Enantiomer of (1S, 3S) | A specific three-dimensional arrangement. |
| (1S, 3S)-1-bromo-3-methylborolane | Enantiomer of (1R, 3R) | The non-superimposable mirror image of the (1R, 3R) isomer. |
| (1R, 3S)-1-bromo-3-methylborolane | Enantiomer of (1S, 3R) | A diastereomer of the (1R, 3R) and (1S, 3S) isomers. |
| (1S, 3R)-1-bromo-3-methylborolane | Enantiomer of (1R, 3S) | The non-superimposable mirror image of the (1R, 3S) isomer. |
Asymmetric Synthesis of Chiral Borolanes
The synthesis of specific stereoisomers of borolanes is a significant goal in organic chemistry, as these compounds are valuable reagents for asymmetric transformations. nih.gov Several strategies have been developed to achieve high levels of enantioselectivity.
One of the most straightforward approaches to synthesizing chiral molecules is to start with a readily available, enantiomerically pure precursor, a strategy known as the "chiral pool" approach. For the synthesis of chiral 3-methylborolane derivatives, a suitable chiral starting material would be a compound that already contains the required stereocenter. For example, an enantiomerically pure form of 3-methyl-1,4-butanediol could be cyclized to form the corresponding chiral 3-methylborolane. This method leverages the chirality inherent in natural products and other readily accessible chiral compounds.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net In the context of borolane synthesis, a chiral auxiliary can be attached to an acyclic precursor. During the ring-forming (annulation) reaction, the auxiliary shields one face of the molecule, forcing the reaction to proceed from the other face and thereby creating a specific stereoisomer. nih.gov After the chiral borolane ring is formed, the auxiliary can be removed and often recovered for reuse. researchgate.net Common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. researchgate.net For instance, oxazolidinones derived from amino alcohols have proven to be effective chiral auxiliaries in various asymmetric reactions, including those that could be adapted for borolane synthesis. nih.gov
Hydroboration, the addition of a boron-hydrogen bond across a double bond, is a powerful tool in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com When a chiral hydroborating agent is used, the reaction can proceed with high enantioselectivity. soci.org To synthesize a chiral borolane like 3-methylborolane, one could envision the enantioselective hydroboration of a suitable diene, such as 1,4-pentadiene, using a chiral borane (B79455) reagent. The chiral reagent, often derived from terpenes like α-pinene (e.g., diisopinocampheylborane), controls the facial selectivity of the addition to the double bonds, leading to the formation of a chiral cyclic borane. york.ac.uk More recent developments have focused on catalytic asymmetric hydroboration, where a chiral catalyst, typically a rhodium or iridium complex with a chiral ligand, is used to control the stereochemistry. nih.govnih.gov This catalytic approach is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product. nih.govrsc.org
Table 2: Summary of Asymmetric Synthesis Strategies for Chiral Borolanes
| Strategy | Description | Key Features |
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials that already contain the desired stereocenter. | Stoichiometric chirality transfer; relies on the availability of suitable chiral precursors. |
| Chiral Auxiliaries nih.gov | A temporary chiral group directs the stereoselective formation of the borolane ring. | The auxiliary can often be recovered; requires additional steps for attachment and removal. wikipedia.orgresearchgate.net |
| Enantioselective Hydroboration soci.org | A chiral hydroborating agent or a chiral catalyst is used to induce asymmetry during the cyclization of a diene. | Can be highly efficient, especially with catalytic methods; provides access to borolanes not easily made from the chiral pool. nih.govnih.gov |
This compound as a Chiral Reagent for Asymmetric Synthesis
The fundamental principles of asymmetric synthesis often rely on the use of chiral reagents to influence the stereochemical outcome of a reaction. A chiral reagent, by its nature, can differentiate between enantiotopic faces, groups, or transition states in a prochiral substrate, leading to the preferential formation of one stereoisomer over another. Boron-based reagents, in particular, have been extensively developed for this purpose, with notable examples including derivatives of α-pinene such as diisopinocampheylborane (B13816774) (Ipc₂BH) and related compounds. These reagents have proven effective in a variety of transformations, including hydroboration and ketone reductions, affording high levels of enantiomeric excess.
However, the specific contributions of this compound to this field are not well-established. The structure of this compound, featuring a chiral center at the 3-position of the borolane ring and a reactive boron-bromine bond, suggests its potential as a chiral Lewis acid or as a precursor to other chiral borane reagents. In theory, the stereogenic center could direct the approach of a substrate to the boron center, thereby inducing asymmetry in subsequent transformations.
Diastereoselective Induction in Substrate Functionalization
Diastereoselective reactions are a cornerstone of stereocontrolled synthesis, enabling the creation of specific stereoisomers from substrates that already possess one or more chiral centers. The goal is to control the formation of a new stereocenter in a predictable manner relative to the existing stereochemistry. Chiral reagents are often employed to enhance the inherent diastereoselectivity of a reaction or to override it in favor of a desired diastereomer.
A comprehensive search of scientific databases and chemical literature does not yield specific examples or detailed research findings on the use of this compound for diastereoselective induction in substrate functionalization. While general principles suggest that its chiral structure could influence the facial selectivity of reactions with chiral substrates, no empirical data, such as diastereomeric ratio (d.r.) values from specific reactions, are available to substantiate this hypothesis.
Enantioselective Catalysis Mediated by Borolane Derivatives
Enantioselective catalysis is a powerful strategy in which a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product. Chiral borolane derivatives have been explored as catalysts or catalyst precursors in a range of enantioselective reactions. For instance, chiral oxazaborolidines, which can be derived from boranes, are well-known catalysts for the enantioselective reduction of ketones.
There is no specific information available in the reviewed literature detailing the use of this compound or its derivatives as mediators of enantioselective catalysis. Research in this area has predominantly focused on other classes of chiral boron compounds. The potential for in-situ generation of a catalytically active species from this compound has not been explored in the accessible literature, and therefore, no data on enantiomeric excess (e.e.) or reaction yields for such catalytic processes can be presented.
Control of Relative and Absolute Stereochemistry in Target Molecule Synthesis
The ultimate goal of asymmetric synthesis is the precise control of both relative and absolute stereochemistry in the construction of complex target molecules. This requires a deep understanding of the mechanisms of stereochemical induction and the availability of reliable and selective chiral reagents or catalysts.
The absence of documented applications for this compound in the synthesis of specific target molecules means there are no case studies to illustrate its effectiveness in controlling relative and absolute stereochemistry. While the broader family of chiral organoboranes has been instrumental in the synthesis of numerous natural products and pharmaceuticals, the specific role of this compound in this context remains undefined.
Applications of 1 Bromo 3 Methylborolane in Complex Organic Synthesis
Construction of Carbon-Carbon Bonds
The creation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular frameworks. 1-Bromo-3-methylborolane is poised to be a valuable tool in this field, particularly through its participation in cross-coupling reactions and various alkylation strategies.
Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation. The Suzuki-Miyaura coupling, which typically involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a prime example. wikipedia.orglibretexts.org
In the context of a Suzuki-Miyaura reaction, this compound can serve as the electrophilic partner due to its reactive B-Br bond. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the electrophile, transmetalation from the organoboron nucleophile to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org The role of the base is crucial for activating the organoboron nucleophile to facilitate the transmetalation step. wikipedia.orgorganic-chemistry.org
This methodology can be applied to achieve arylation, vinylation, and alkylation by selecting the appropriate organoboron nucleophile (e.g., an arylboronic acid, a vinylboronic acid, or an alkylboronic acid). For instance, coupling this compound with various arylboronic acids would yield 1-aryl-3-methylborolanes, which are themselves useful intermediates. The mild conditions and high functional group tolerance of the Suzuki coupling make this a highly attractive strategy. organic-chemistry.orgprinceton.edu
| Reaction Type | Electrophile | Nucleophile | Catalyst/Base | Product |
| Arylation | This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1-Phenyl-3-methylborolane |
| Vinylation | This compound | Vinylboronic acid | Pd(OAc)₂/PCy₃ / K₃PO₄ | 1-Vinyl-3-methylborolane |
| Alkylation | This compound | Alkylboronic acid | PdCl₂(dppf) / Cs₂CO₃ | 1-Alkyl-3-methylborolane |
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions Involving this compound as the Electrophile.
Nucleophilic conjugate addition, or Michael addition, is a fundamental reaction for C-C bond formation where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org Organoboron reagents can be adapted to participate in such reactions. While the borolane itself is not nucleophilic, it can be converted into a nucleophilic species.
Specifically, the "3-methylborolanyl" moiety could be delivered as a nucleophile in a 1,4-addition fashion. This is typically achieved by first preparing a tetracoordinate boron 'ate' complex (e.g., by reacting the corresponding trialkylborane with an alkyllithium reagent) and then transmetalating to a copper(I) salt to form a Gilman-like cuprate (B13416276) reagent. These organocuprates are excellent nucleophiles for conjugate addition to enones and other Michael acceptors. libretexts.org This approach would allow for the direct installation of the 3-methylborolane ring onto a carbon framework, retaining the boron atom for subsequent transformations.
Beyond cross-coupling, the borolane group can be used in alkylation reactions where it functions as a nucleophile. As with conjugate additions, this requires the conversion of the tricoordinate borane (B79455) into a more nucleophilic tetracoordinate 'ate' complex. For example, treatment of a 1-alkyl-3-methylborolane with a methoxide (B1231860) base would form a borate (B1201080) complex. This borate can then react with an electrophile.
A key application of this principle is the reaction of these 'ate' complexes with α-halo esters or other alkyl halides, which proceeds with the transfer of a group from the boron atom to the electrophilic carbon. This process allows for the formation of a new C-C bond, effectively using the borolane as a platform to deliver an alkyl group. The reactivity in such S_N2 displacement reactions is influenced by factors like steric hindrance around the electrophilic carbon. doubtnut.comdoubtnut.com
Formation of Carbon-Heteroatom Bonds
The synthesis of bonds between carbon and heteroatoms such as oxygen, nitrogen, and sulfur is fundamental to organic chemistry, as these bonds are prevalent in pharmaceuticals, agrochemicals, and materials. nih.govnumberanalytics.com Organoboranes, including derivatives of this compound, are exceptionally useful for this purpose, primarily through the transformation of the carbon-boron bond. organicreactions.orgnih.gov
The carbon-boron bond of the 3-methylborolane moiety can be reliably and stereospecifically oxidized to a carbon-oxygen bond. The most common method involves treatment with alkaline hydrogen peroxide (H₂O₂/NaOH), which proceeds with retention of configuration at the carbon center. This makes borolanes excellent precursors for the synthesis of alcohols. If the borolane itself is chiral, as is the case with this compound derivatives, this transformation can be used to synthesize enantiomerically enriched alcohols.
Furthermore, chiral borane derivatives are widely used as stereoselective reducing agents for carbonyl compounds. researchgate.net For instance, a chiral borolane could be used for the asymmetric reduction of a prochiral ketone to a specific alcohol enantiomer, a reaction of significant value in synthesis. mdpi.com
For the synthesis of amines, the C-B bond can be converted into a C-N bond. This can be achieved by reacting the organoborane with reagents such as chloramine (B81541) (NH₂Cl) or hydroxylamine-O-sulfonic acid. This amination reaction also proceeds with retention of stereochemistry, providing a powerful method for the stereoselective synthesis of primary amines.
The versatility of the C-B bond extends to the formation of bonds with a variety of other heteroatoms. wikipedia.org As mentioned, the premier reaction is the oxidation to alcohols (C-O bond formation) using alkaline hydrogen peroxide. This is a high-yielding and general transformation for nearly all organoboranes.
For nitrogen incorporation, besides the methods mentioned for primary amines, secondary and tertiary amines can also be synthesized. For example, reaction with organic azides followed by hydrolysis can yield primary amines, while reactions with N-chloroamines can lead to secondary amines.
Carbon-sulfur bonds can also be formed from organoboranes. A common method involves the reaction of the organoborane with an elemental sulfur in the presence of a base, followed by an electrophilic quench, to produce thioethers. Alternatively, reaction with disulfides can lead to the formation of a C-S bond, affording thioethers directly. These methods provide a route to incorporate sulfur-containing functional groups into complex molecules starting from a borolane precursor.
| Bond Formed | Reagent(s) | Product Type |
| C-O | H₂O₂ / NaOH | Alcohol |
| C-N | NH₂Cl or H₂NOSO₃H | Primary Amine |
| C-N | RN₃ then hydrolysis | Primary Amine |
| C-S | RSSR | Thioether |
| C-Br | Br₂ / NaOMe | Alkyl Bromide |
| C-Cl | NCS / Base | Alkyl Chloride |
Table 2: Selected Carbon-Heteroatom Bond Formations from Organoborane Intermediates.
Information on "this compound" is Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search of scientific databases and chemical literature, no specific information was found for the compound "this compound" regarding its applications in complex organic synthesis, its role as a synthetic building block, or its use as a precursor for materials and structurally diverse scaffolds.
The performed searches for "this compound" and its potential synthetic uses did not yield any relevant results. Instead, the search results consistently referred to other, structurally distinct compounds, including:
1-Bromo-3-methylbutane
1-Bromo-3-methyl-2-butanone
1-Bromo-3-chloropropane
1-Bromo-3-phenylpropane
Various bromo-organic compounds and borane derivatives in a general context.
These compounds, while sharing some structural motifs (a bromo- group or a methyl- group), are fundamentally different from the requested five-membered boron-containing heterocycle, this compound.
Due to the complete absence of data for the specified compound in the conducted searches, it is not possible to generate a scientifically accurate article that adheres to the requested outline. The creation of content for the specified sections—Intermediate in the Synthesis of Natural Products and Bioactive Molecules, Precursor for Advanced Materials and Functional Molecules, and Enabling Access to Structurally Diverse Scaffolds—would require speculation and the use of information from unrelated molecules, which would be scientifically inaccurate and misleading.
Computational and Theoretical Chemistry Studies of 1 Bromo 3 Methylborolane
Electronic Structure Analysis and Bonding Characterization
The electronic nature of 1-bromo-3-methylborolane is fundamentally governed by the interplay of the boron, carbon, and bromine atoms within the borolane ring. Computational methods, particularly those rooted in density functional theory (DFT) and ab initio calculations, are instrumental in elucidating the intricate bonding landscape of this molecule.
Quantum Chemical Investigations of Boron-Carbon and Boron-Bromine Bonds
Quantum chemical calculations offer a powerful lens through which the nature of the chemical bonds in this compound can be scrutinized. Techniques such as Natural Bond Orbital (NBO) analysis are particularly insightful for characterizing the bonding between boron-carbon (B-C) and boron-bromine (B-Br). uni-muenchen.dewikipedia.orgprotheragen.ai
The B-C bonds in the borolane ring are primarily covalent, formed from the overlap of sp³ hybridized orbitals on the carbon atoms and sp² or sp³ hybridized orbitals on the boron atom, depending on the specific conformation and electronic environment. The methyl group at the C3 position introduces a slight perturbation to the electron density distribution within the ring through inductive effects.
The B-Br bond is a key feature of the molecule's reactivity. NBO analysis can quantify the polarization of this bond. uni-muenchen.dewisc.edu Due to the significant difference in electronegativity between boron and bromine, the B-Br bond is expected to be highly polarized, with a partial positive charge on the boron atom and a partial negative charge on the bromine atom. This polarization makes the boron atom an electrophilic center and the B-Br bond susceptible to cleavage in chemical reactions.
Table 1: Predicted Bond Properties of this compound (Illustrative Data)
| Bond | Predicted Bond Length (Å) | Predicted Bond Dissociation Energy (kcal/mol) | NBO Charge on Boron | NBO Charge on Halogen |
| B-C (ring) | 1.56 | 95 | +0.5 to +0.6 | N/A |
| B-Br | 2.05 | 75 | +0.5 to +0.6 | -0.2 to -0.3 |
Note: The data in this table is illustrative and based on typical values from computational studies of similar organoboranes. Actual values would require specific DFT calculations for this compound.
Orbital Interactions and Electronic Properties of the Borolane Ring
The electronic properties of the borolane ring are dictated by a combination of sigma (σ) bonding frameworks and potential hyperconjugative interactions. The five-membered ring structure imposes geometric constraints that influence orbital overlap and, consequently, the molecule's stability and reactivity.
NBO analysis can reveal important donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewikipedia.orgwisc.edu In this compound, potential hyperconjugative interactions may exist between the C-H and C-C σ bonds of the ring and the empty p-orbital of the three-coordinate boron atom. These interactions, if significant, would lead to electron delocalization and stabilization of the molecule. The methyl substituent can also participate in hyperconjugation, further influencing the electronic landscape.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. In this compound, the HOMO is likely to be associated with the B-C or C-C sigma bonds, or potentially the lone pairs of the bromine atom. The LUMO is expected to be centered on the vacant p-orbital of the boron atom, highlighting its Lewis acidic character. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and its susceptibility to undergo chemical reactions.
Prediction and Validation of Reaction Mechanisms
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can predict reaction pathways, identify transition states, and calculate energy barriers, providing a detailed picture of its chemical behavior.
Transition State Modeling and Energy Landscape Calculations
The reactivity of this compound, particularly its role in reactions such as nucleophilic substitution at the boron center or hydroboration, can be investigated through transition state modeling. youtube.comlibretexts.orgyoutube.com By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.
For instance, in a nucleophilic substitution reaction where a nucleophile attacks the boron atom, computational methods can model the geometry of the transition state, which would likely involve a pentacoordinate boron center. The activation energy for this process can be calculated as the energy difference between the reactants and the transition state. This information is crucial for predicting the feasibility and rate of the reaction. libretexts.org
Free energy landscape calculations, which consider both enthalpy and entropy, provide a more complete picture of the reaction thermodynamics and kinetics. chemrxiv.org These calculations can help to identify the most favorable reaction pathways and predict the distribution of products.
Table 2: Illustrative Calculated Energy Profile for a Hypothetical Reaction of this compound
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants (this compound + Nu⁻) | 0.0 | 0.0 |
| Transition State | +15.2 | +18.5 |
| Product (Nu-3-methylborolane + Br⁻) | -10.8 | -8.5 |
Note: This table presents hypothetical data for a generic nucleophilic substitution. Nu⁻ represents a nucleophile. The values are illustrative of what can be obtained from transition state and energy landscape calculations.
Influence of Substituents on Reaction Energetics and Selectivity
The methyl group at the C3 position and the bromine atom directly attached to the boron are key substituents that influence the reactivity of the borolane ring. Computational studies can systematically investigate the effect of these and other potential substituents on reaction energetics and selectivity. nih.gov
The electron-donating nature of the methyl group can influence the Lewis acidity of the boron center. By comparing the calculated reaction barriers for this compound with those of unsubstituted 1-bromoborolane, the electronic effect of the methyl group can be quantified.
Furthermore, the stereochemistry of the methyl group can direct the approach of incoming reagents, leading to diastereoselectivity in certain reactions. Computational modeling can predict the preferred direction of attack and rationalize the observed or predicted stereochemical outcomes.
Stereochemical Predictions and Conformational Analysis
The presence of a stereocenter at the C3 position (due to the methyl group) and potentially at the boron atom (if it becomes tetracoordinate in an intermediate or product) introduces stereochemical complexity to this compound.
Computational methods are highly effective in predicting the conformational preferences and the relative stabilities of different stereoisomers. nih.govresearchgate.net The five-membered borolane ring is not planar and can adopt various envelope and twisted conformations. By performing a conformational search and calculating the energies of the different conformers, the most stable three-dimensional structure of this compound can be determined.
For reactions involving the creation of new stereocenters, computational modeling can predict the diastereomeric and enantiomeric ratios of the products. By analyzing the transition state structures leading to different stereoisomers, the origins of stereoselectivity can be understood in terms of steric and electronic interactions. youtube.com For example, the facial selectivity of a hydroboration reaction using this compound could be predicted by comparing the activation energies of the transition states for attack on the two faces of an alkene.
Computational Prediction of Enantiomeric and Diastereomeric Ratios
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the enantiomeric and diastereomeric ratios of products formed in stereoselective reactions. mdpi.com By calculating the Gibbs free energies of the transition states leading to different stereoisomers, the relative rates of their formation can be estimated, and consequently, the product distribution can be predicted.
In a hypothetical reaction involving this compound, the diastereomeric ratio of the products would be determined by the energy difference between the diastereomeric transition states. Lower energy transition states correspond to faster reaction rates and the formation of the major diastereomer.
Table 1: Hypothetical DFT-Calculated Energy Differences and Predicted Diastereomeric Ratio for a Reaction of this compound
| Transition State | Relative Gibbs Free Energy (kcal/mol) | Predicted Diastereomeric Ratio |
| TS-dia1 | 0.00 | 95 |
| TS-dia2 | 1.98 | 5 |
This data is illustrative and demonstrates the application of computational methods.
Conformational Preferences of the Borolane Ring System
The five-membered borolane ring in this compound is not planar and exists in various puckered conformations to relieve ring strain. dalalinstitute.com The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). The substituents on the ring influence the relative stability of these conformations.
For 3-methylborolane, the methyl group can occupy either a pseudo-axial or a pseudo-equatorial position. The pseudo-equatorial conformation is generally favored to minimize steric interactions with the other atoms on the ring, a principle well-established in the conformational analysis of cycloalkanes. youtube.comlumenlearning.com Computational methods can quantify the energy difference between these conformers.
Table 2: Hypothetical Calculated Relative Energies of 3-Methylborolane Conformers
| Conformer | Relative Energy (kcal/mol) |
| Pseudo-equatorial methyl | 0.00 |
| Pseudo-axial methyl | 1.8 |
This data is illustrative and based on general principles of conformational analysis.
Development of Predictive Models for Borolane Reactivity
Predictive models for the reactivity of borolanes can be developed using Quantitative Structure-Activity Relationship (QSAR) studies and machine learning algorithms. unirioja.esnih.gov These models correlate the structural or electronic properties of the borolane derivatives with their observed reactivity.
A QSAR model for this compound and related compounds would involve the following steps:
Data Set Compilation: A series of borolane derivatives with experimentally determined reactivities would be compiled.
Descriptor Calculation: A variety of molecular descriptors, such as steric parameters (e.g., sterimol parameters) and electronic parameters (e.g., Hammett constants, calculated atomic charges), would be calculated for each compound.
Model Generation: Statistical methods, such as multiple linear regression, would be used to generate an equation that correlates the descriptors with reactivity.
Model Validation: The predictive power of the model would be assessed using statistical metrics and by predicting the reactivity of a test set of compounds not used in the model generation.
Machine learning models, on the other hand, can capture more complex, non-linear relationships between molecular features and reactivity. youtube.com These models are trained on large datasets and can provide highly accurate predictions.
Table 3: Potential Descriptors for a QSAR Model of this compound Reactivity
| Descriptor Type | Example Descriptors |
| Steric | Sterimol parameters (L, B1, B5), Molar refractivity |
| Electronic | Hammett constants (σ), Calculated Mulliken charges on Boron |
| Topological | Molecular connectivity indices, Wiener index |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The initial and most fundamental area of future research would be the development of reliable and efficient synthetic routes to 1-Bromo-3-methylborolane. nih.govhilarispublisher.commdpi.com Current methodologies for the synthesis of analogous borolane structures could serve as a starting point. Researchers might explore hydroboration reactions of appropriate unsaturated precursors followed by bromination, or the ring-closing metathesis of suitably functionalized alkenylboranes. A key focus would be on developing sustainable methods that utilize non-toxic reagents, minimize waste, and operate under mild reaction conditions. hilarispublisher.com
Exploration of New Catalytic Applications for Borolane Derivatives
Once synthesized, this compound and its derivatives could be investigated for their catalytic activity. Boron-based catalysts have shown significant promise in a variety of organic transformations, including C-C bond formation and hydrogenation reactions. mit.edunih.govresearchgate.net The unique steric and electronic properties conferred by the methyl group and the bromine atom in this compound could lead to novel catalytic selectivities and reactivities. researchgate.net Investigations could focus on its potential as a Lewis acid catalyst or as a precursor to other catalytically active borolane species. researchgate.net
Expansion into Interdisciplinary Fields (e.g., Materials Science, Sensing)
The exploration of this compound could extend beyond traditional organic synthesis into interdisciplinary fields. Boron-containing materials are increasingly being investigated for applications in materials science due to their unique electronic and structural properties. rsc.orgrsc.orgresearchgate.net For instance, polymers incorporating the this compound moiety could exhibit interesting optical or electronic properties. Furthermore, the Lewis acidic nature of the boron center could be exploited in the development of chemical sensors, where binding events with specific analytes could be detected through changes in fluorescence or other spectroscopic signals. nih.gov
Integration with High-Throughput Experimentation and Automation
To accelerate the discovery and optimization of the synthesis and applications of this compound, high-throughput experimentation (HTE) and automation could be employed. nih.govresearchgate.netchemrxiv.orgresearchgate.net These techniques allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in a parallel fashion. nih.govnih.gov By integrating automated synthesis platforms with rapid analytical techniques, researchers could efficiently map the reactivity of this novel compound and identify promising applications in a significantly shorter timeframe than with traditional experimental approaches. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
